molecular formula C6H9F2N B13342416 5,5-Difluoro-1-azaspiro[3.3]heptane

5,5-Difluoro-1-azaspiro[3.3]heptane

Cat. No.: B13342416
M. Wt: 133.14 g/mol
InChI Key: BLDSBANFWGNICT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Difluoro-1-azaspiro[3.3]heptane is a spirocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique spirocyclic structure, which includes a nitrogen atom and two fluorine atoms at the 5-position. The presence of fluorine atoms often enhances the compound’s metabolic stability and lipophilicity, making it a valuable scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluoro-1-azaspiro[3.3]heptane typically involves a multi-step process. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate (ClO2S-NCO) to form spirocyclic β-lactams. The β-lactam ring is then reduced using alane (AlH3) to yield the desired 1-azaspiro[3.3]heptane .

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using gram-scale reactions and ensuring higher overall yields through direct reduction steps. The use of scalable reagents and conditions, such as alane for the reduction of β-lactams, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 5,5-Difluoro-1-azaspiro[3.3]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include spirocyclic amines, oxides, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

5,5-Difluoro-1-azaspiro[3.3]heptane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Difluoro-1-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic structure can form hydrogen bonds with biological molecules, while the fluorine atoms enhance lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 5,5-Difluoro-1-azaspiro[3.3]heptane is unique due to the presence of fluorine atoms, which enhance its metabolic stability and lipophilicity compared to its non-fluorinated analogues. This makes it a more attractive scaffold for drug design and other applications .

Properties

Molecular Formula

C6H9F2N

Molecular Weight

133.14 g/mol

IUPAC Name

7,7-difluoro-1-azaspiro[3.3]heptane

InChI

InChI=1S/C6H9F2N/c7-6(8)2-1-5(6)3-4-9-5/h9H,1-4H2

InChI Key

BLDSBANFWGNICT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C12CCN2)(F)F

Origin of Product

United States

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